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molecular formula C11H13ClO4 B8627566 Ethyl 4-chloro-3,5-dimethoxybenzoate

Ethyl 4-chloro-3,5-dimethoxybenzoate

Cat. No. B8627566
M. Wt: 244.67 g/mol
InChI Key: PFGLBPRANZHDKB-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

Tribromoborane (318 μL, 3.29 mmol) was added dropwise to a solution of ethyl 4-chloro-3,5-dimethoxybenzoate (2) (115 mg, 0.470 mmol) in DCM (1.5 mL) at 0° C. and the mixture was stirred at the same temperature for 4 h. The reaction mixture was allowed to warm to RT and then poured cautiously in to iced water (5 mL). The mixture was extracted with EtOAc (3×5 mL), and the combined organic extracts were washed with brine (2×5 mL), dried over MgSO4 and evaporated in vacuo to give 4-chloro-3,5-dihydroxybenzoic acid (3) (72 mg, 78%) as a brown solid: m/z 187 [M−H]− (ES−).
Quantity
318 μL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrB(Br)Br.[Cl:5][C:6]1[C:16]([O:17]C)=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][C:7]=1[O:19]C.O>C(Cl)Cl>[Cl:5][C:6]1[C:16]([OH:17])=[CH:15][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[OH:19]

Inputs

Step One
Name
Quantity
318 μL
Type
reactant
Smiles
BrB(Br)Br
Name
Quantity
115 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OCC)C=C1OC)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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